molecular formula C18H18FNO3 B2870109 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-75-7

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2870109
CAS No.: 1798016-75-7
M. Wt: 315.344
InChI Key: QBOIUKPPFFZNJZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate (CAS 5487-13-8) consists of a 4-fluorobenzyl group attached to an acetamide moiety, which is esterified with a 4-methylphenacyl group. Its molecular formula is C₁₈H₁₇FN₂O₃S, and its molecular weight is approximately 372.4 g/mol (calculated from the formula). The structure features:

  • A 4-fluorobenzyl substituent (enhances lipophilicity and metabolic stability).
  • A 4-methylphenyl acetate ester (may act as a prodrug moiety).

For example, tert-butyl esters are often hydrolyzed to carboxylic acids, which can then be coupled with amines or alcohols.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-13-2-4-14(5-3-13)10-18(22)23-12-17(21)20-11-15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOIUKPPFFZNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 4-fluorobenzylamine with 4-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has potential biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
Target Compound (5487-13-8) C₁₈H₁₇FN₂O₃S 372.4 4-Fluorobenzyl, amide, 4-methylphenyl acetate Combines fluorinated aromatic stability with ester-based prodrug potential.
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (18522-99-1) C₁₁H₁₃NO₄ 223.23 4-Methoxyphenyl, amide, ethyl ester Methoxy group enhances electron density; simpler structure with lower molecular weight.
2-(4-Methylphenyl)-2-oxoethyl acetate (65143-37-5) C₁₁H₁₂O₃ 192.21 4-Methylphenyl, ketone, acetate ester Lacks fluorinated and amide groups; simpler ester with potential as a synthetic intermediate.
[19F]FBNA () C₁₀H₁₀FN₃O₃ 239.20 4-Fluorobenzyl, nitroimidazole, acetamide Radiolabeled compound for imaging; nitroimidazole confers hypoxia-targeting properties.
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid (1142215-49-3) C₁₈H₁₉FN₂O₄ 346.36 4-Fluorobenzyl, amide, 4-methoxyphenyl, acetic acid Carboxylic acid instead of ester; may exhibit enhanced solubility.

Substituent Effects

  • Fluorine vs. Methoxy : The 4-fluorobenzyl group in the target compound improves metabolic stability and membrane permeability compared to the 4-methoxyphenyl group in CAS 18522-99-1. Fluorine’s electronegativity also enhances binding to hydrophobic pockets in enzymes.
  • Ester vs. Carboxylic Acid : The ester group in 5487-13-8 may act as a prodrug, hydrolyzing in vivo to release an active carboxylic acid (as seen in ’s analog).

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